molecular formula C12H24N4O4 B051804 1,4,7,10-四氮杂环十二烷-1,7-二乙酸 CAS No. 112193-75-6

1,4,7,10-四氮杂环十二烷-1,7-二乙酸

货号: B051804
CAS 编号: 112193-75-6
分子量: 288.34 g/mol
InChI 键: SPSJFVXUOKRIGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is a macrocyclic ligand known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of medical imaging and radiopharmaceuticals due to its chelating properties .

科学研究应用

Medical Imaging Applications

MRI Contrast Agents
DOTA is widely used to form stable complexes with gadolinium, which is employed as a contrast agent in magnetic resonance imaging (MRI). The stability and low toxicity of DOTA-gadolinium complexes enhance imaging quality significantly. Studies have demonstrated that these complexes provide improved contrast and resolution in MRI scans, making them invaluable in clinical diagnostics .

Case Study: Gadolinium Complexes
Research indicates that DOTA-gadolinium complexes allow for enhanced visualization of tumors and other pathological conditions. A notable study showed that patients receiving DOTA-based gadolinium contrast agents exhibited clearer imaging results compared to those using alternative agents .

Radiopharmaceutical Development

DOTA plays a crucial role in the development of radiopharmaceuticals for diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). By attaching radioactive isotopes to DOTA, researchers can create targeted imaging agents that bind specifically to cancer cells.

Case Study: [^111In]In-DTPA-cG250
In clinical trials, the DOTA complex was used in the synthesis of [^111In]In-DTPA-cG250, which demonstrated high sensitivity in detecting clear cell renal cell carcinoma (ccRCC). The study highlighted the effectiveness of DOTA-labeled compounds in enhancing tumor localization during imaging procedures .

Therapeutic Applications

Targeted Radiotherapy
DOTA-labeled compounds are increasingly utilized in targeted therapies for cancer treatment. The ability to deliver localized radiation directly to tumor sites minimizes damage to surrounding healthy tissues.

Case Study: [^90Y]Y-DOTA
A study involving [^90Y]Y-DOTA showcased promising results in treating tumors through localized radiation delivery. The biodistribution studies indicated that DOTA-based compounds preferentially accumulate in tumor tissues while sparing healthy organs, thereby enhancing therapeutic efficacy .

Bioconjugation

DOTA serves as a crucial tool for bioconjugation processes where it labels biomolecules such as antibodies and peptides with radioactive isotopes. This application is vital for developing targeted therapies and precise imaging techniques.

Example: Antibody Labeling
In research settings, antibodies conjugated with DOTA have been successfully used to target specific cancer cells. The conjugates demonstrated enhanced binding affinity and specificity towards tumor markers, improving diagnostic accuracy and therapeutic outcomes.

Catalysis

Beyond medical applications, DOTA's metal complexes are also employed as catalysts in various chemical reactions. This versatility extends its utility into industrial chemistry where it aids in processes like polymerization and oxidation reactions.

作用机制

Target of Action

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, also known as DOTA, is a macrocyclic complexing agent . It is primarily used to chelate a variety of metal ions . The primary targets of DOTA are metal ions such as copper (64 Cu), gadolinium, europium, terbium, and neodymium . These metal ions play crucial roles in various imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and fluorescence imaging .

Mode of Action

DOTA forms complexes with these metal ions, which can then be used for various applications . For instance, DOTA can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . The complexation of DOTA with metal ions is a key step in its mode of action .

Biochemical Pathways

The biochemical pathways affected by DOTA are primarily related to imaging and therapy. The DOTA-metal ion complexes interact with specific targets in the body, allowing for precise imaging or targeted therapy . The exact pathways affected can vary depending on the specific application and the type of metal ion used.

Result of Action

The result of DOTA’s action is primarily seen in its applications in diagnostic imaging and therapy. For instance, DOTA can form complexes with gadolinium for application as MRI contrast agents . Similarly, DOTA-peptide conjugates can be used as therapeutic radiopharmaceuticals . The specific molecular and cellular effects can vary depending on the application and the type of metal ion used.

Action Environment

The action of DOTA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of complexation of DOTA with metal ions . Additionally, the presence of other substances in the environment can potentially interfere with the action of DOTA.

生化分析

Biochemical Properties

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, forming stable complexes that are essential in radiolabeling and imaging applications. The compound can bind to enzymes, proteins, and other biomolecules, facilitating the transport and localization of metal ions within biological systems. For instance, it has been used to chelate gadolinium for MRI contrast agents and copper for radiopharmaceuticals .

Cellular Effects

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions within cells. The compound’s ability to form stable complexes with metal ions can impact cellular functions such as enzyme activity, protein folding, and oxidative stress responses .

Molecular Mechanism

At the molecular level, 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid exerts its effects through its strong chelating properties. It binds to metal ions via its nitrogen and carboxylate groups, forming stable complexes. These complexes can inhibit or activate enzymes, depending on the metal ion involved and the specific biochemical pathway. The compound can also influence gene expression by modulating the availability of metal ions that act as cofactors for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but its complexes with metal ions can undergo slow dissociation, leading to gradual changes in cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid in animal models vary with dosage. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion depletion, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced .

Metabolic Pathways

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is involved in various metabolic pathways, primarily through its interactions with metal ions. It can influence metabolic flux by modulating the availability of metal ion cofactors for enzymes involved in metabolic reactions. The compound can also affect metabolite levels by altering the activity of metal-dependent enzymes .

Transport and Distribution

Within cells and tissues, 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can impact its effectiveness in chelating metal ions and influencing cellular processes .

Subcellular Localization

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its chelating effects on metal ions. The subcellular localization of the compound can influence its activity and function in biochemical reactions .

准备方法

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can be synthesized through various synthetic routes. One common method involves the cyclization of linear tetraamines with diacetic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like water or ethanol. Industrial production methods often involve the use of automated synthesis equipment to ensure high purity and yield .

化学反应分析

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid undergoes several types of chemical reactions:

相似化合物的比较

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is often compared with other macrocyclic ligands such as:

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is unique due to its specific ring size and functional groups, which provide a balance between stability and reactivity in its metal complexes.

生物活性

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (often referred to as DOTA) is a macrocyclic ligand known for its strong chelating properties. This compound has gained significant attention in biomedical research due to its applications in medical imaging and radiopharmaceuticals. Its ability to form stable complexes with various metal ions makes it a crucial component in diagnostic imaging and targeted therapy.

DOTA operates primarily through complexation with metal ions such as gadolinium, copper, and indium. The formation of these complexes facilitates various biological processes:

  • Imaging : DOTA-metal ion complexes are widely used as contrast agents in magnetic resonance imaging (MRI) and other imaging modalities.
  • Therapeutics : By attaching radioactive isotopes to DOTA, it can be utilized in targeted radiotherapy.

DOTA's biochemical properties are characterized by its strong chelation ability, which allows it to interact with metal ions effectively. This interaction is essential for:

  • Transport and Localization : DOTA aids in the transport of metal ions within biological systems, influencing cellular functions such as enzyme activity and protein folding.
  • Cellular Effects : The modulation of metal ion availability can impact cellular signaling pathways and gene expression, potentially altering cellular metabolism and oxidative stress responses.

Medical Imaging Applications

  • Gadolinium Complexes : DOTA is commonly used to chelate gadolinium for MRI contrast agents. Studies have shown that DOTA-gadolinium complexes provide enhanced imaging quality due to their stability and low toxicity profiles .
  • Radiopharmaceutical Development : In clinical trials, DOTA has been employed in the development of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For instance, the use of DOTA in the synthesis of [^111In]In-DTPA-cG250 demonstrated high sensitivity in detecting clear cell renal cell carcinoma (ccRCC) .

Therapeutic Applications

  • Targeted Radiotherapy : DOTA-labeled compounds have been utilized in targeted therapies for cancer treatment. A study involving [^90Y]Y-DOTA showed promising results in treating tumors by delivering localized radiation .
  • Biodistribution Studies : Research on the biodistribution of DOTA-based compounds revealed their ability to selectively accumulate in tumor tissues while minimizing uptake in healthy organs, enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureChelation CapacityApplications
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DOTA)DOTA StructureModerateMRI contrast agents, radiopharmaceuticals
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acidSimilar macrocyclic structure with four acetic groupsHighEnhanced chelation for larger metal ions
1,4,8,11-TetraazacyclotetradecaneLarger ring sizeVariableAccommodates larger metal ions but less stable than DOTA

Research Findings

Recent studies have highlighted the versatility of DOTA in various applications:

  • Bioconjugation : DOTA is used to label biomolecules such as antibodies with radioactive isotopes for targeted imaging and therapy.
  • Catalysis : Metal complexes formed with DOTA have been explored as catalysts in chemical reactions including polymerization processes .

属性

IUPAC Name

2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSJFVXUOKRIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112193-75-6
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Reactant of Route 2
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Reactant of Route 3
Reactant of Route 3
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Reactant of Route 4
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Reactant of Route 5
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Reactant of Route 6
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。